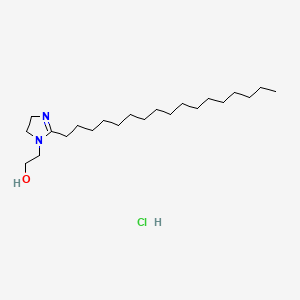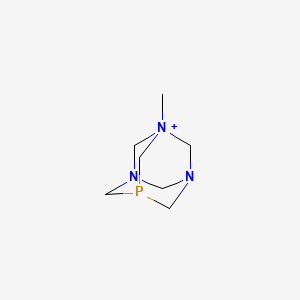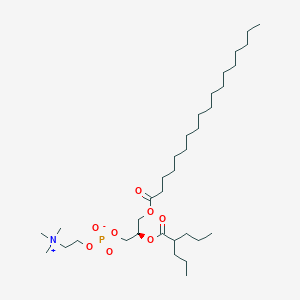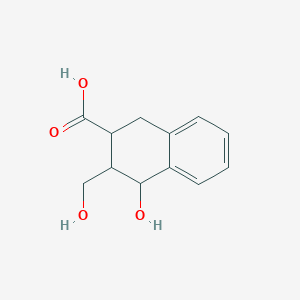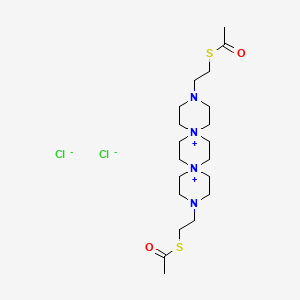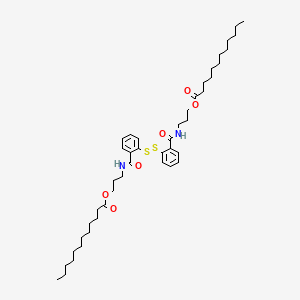
3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carbamoyl, disulfanyl, and dodecanoate moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through various chemical reactions. Common synthetic routes include:
Formation of the Carbamoyl Intermediate: This step involves the reaction of dodecanoic acid with a suitable amine to form the carbamoyl intermediate.
Disulfide Bond Formation:
Final Coupling Reaction: The final step involves the coupling of the carbamoyl intermediate with the disulfanyl intermediate under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems to ensure consistent product quality.
化学反应分析
Types of Reactions
3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol-containing products.
Substitution: The carbamoyl and dodecanoate groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce thiol-containing compounds.
科学研究应用
3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of 3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate involves its interaction with specific molecular targets. The disulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function. The carbamoyl and dodecanoate groups may also interact with cellular membranes, affecting membrane integrity and function.
相似化合物的比较
Similar Compounds
3-((2-((2-(N-(3-Icosanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl icosanoate: Similar structure but with longer alkyl chains.
Phenylboronic Acid Derivatives: Share some functional groups but differ in overall structure and reactivity.
Uniqueness
3-((2-((2-(N-(3-Dodecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
属性
CAS 编号 |
78010-15-8 |
|---|---|
分子式 |
C44H68N2O6S2 |
分子量 |
785.2 g/mol |
IUPAC 名称 |
3-[[2-[[2-(3-dodecanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl dodecanoate |
InChI |
InChI=1S/C44H68N2O6S2/c1-3-5-7-9-11-13-15-17-19-31-41(47)51-35-25-33-45-43(49)37-27-21-23-29-39(37)53-54-40-30-24-22-28-38(40)44(50)46-34-26-36-52-42(48)32-20-18-16-14-12-10-8-6-4-2/h21-24,27-30H,3-20,25-26,31-36H2,1-2H3,(H,45,49)(H,46,50) |
InChI 键 |
WVLKLDDNKYBOEK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


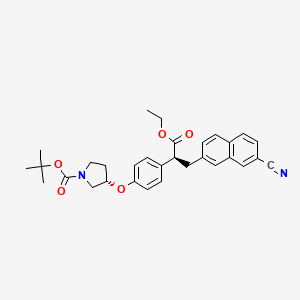
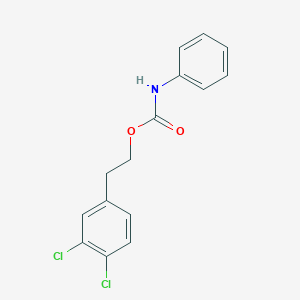

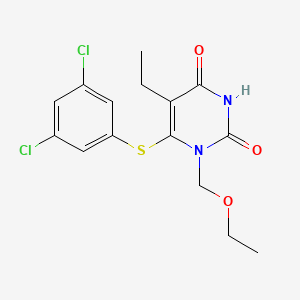
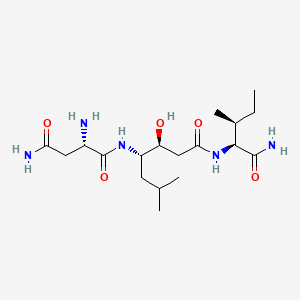
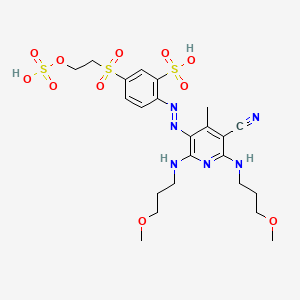
![2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12786680.png)

